6-(3-(Benzyloxy)benzoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

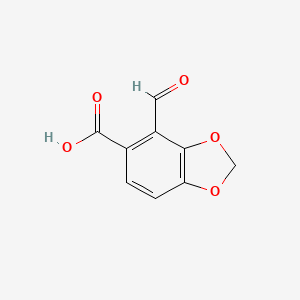

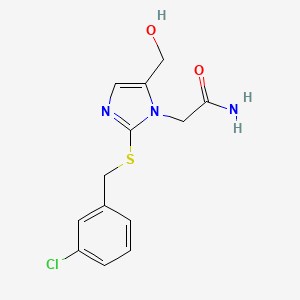

The compound is a complex organic molecule with multiple functional groups. It contains a naphthyridine core, which is a type of nitrogen-containing heterocycle. Attached to this core are a benzoyl group and a benzyloxy group, both of which are common in organic chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The naphthyridine core would likely contribute to the rigidity of the molecule, while the benzoyl and benzyloxy groups could potentially participate in various intermolecular interactions .Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions depending on the conditions. For example, the benzylic position is often reactive towards both electrophilic and nucleophilic reagents . Additionally, the carbonyl group in the benzoyl moiety could potentially undergo reactions such as nucleophilic acyl substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its complex structure. For example, the presence of multiple aromatic rings could contribute to its overall stability and potentially its solubility in various solvents .Scientific Research Applications

Synthesis and Structural Analysis

- The compound is utilized in the synthesis of various heterocyclic systems. For instance, Elkholy (2007) described the reaction of a structurally similar compound, 2-oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile, with different reagents leading to derivatives like pyrozole[3,4-b]quinolines and benzo[b][1,8]-naphthyridine derivatives. These reactions are significant in exploring the structural and functional diversity of naphthyridine derivatives (Elkholy, 2007).

- Singh et al. (2014) developed a method for synthesizing α-aminated aroyl/acetylnaphthalenes, which highlights the flexibility and applicability of naphthyridine derivatives in organic synthesis (Singh et al., 2014).

Chemical Stability and Properties

- Tateno, Sakuragi, and Tokumaru (1992) investigated the stability of aroyloxyl radicals derived from naphthyl groups, demonstrating the influence of the naphthyl structure on radical stability. This research contributes to a better understanding of the chemical properties and stability of naphthyridine derivatives (Tateno, Sakuragi, & Tokumaru, 1992).

Applications in Material Science

- Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, and Musgrave (1996) explored conducting polymers from low oxidation potential monomers based on pyrrole, including bis(pyrrol-2-yl) naphthalenes. Their work contributes to the development of new materials with potential applications in electronics and material science (Sotzing et al., 1996).

Pharmaceutical and Biological Research

- Flefel et al. (2018) synthesized a series of novel pyridine and fused pyridine derivatives, including those based on pyridine-3-carbonitrile, for molecular docking and in vitro screenings, indicating potential pharmaceutical applications (Flefel et al., 2018).

Future Directions

Properties

IUPAC Name |

2-oxo-6-(3-phenylmethoxybenzoyl)-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3/c24-13-18-11-19-14-26(10-9-21(19)25-22(18)27)23(28)17-7-4-8-20(12-17)29-15-16-5-2-1-3-6-16/h1-8,11-12H,9-10,14-15H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEMGMXKJLYQYGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1NC(=O)C(=C2)C#N)C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(E)-(4-methylphenyl)methylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2567712.png)

![5-(2,3-dihydro-1H-indol-1-yl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2567714.png)

![benzo[d][1,3]dioxol-5-yl(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2567718.png)

![4-(4-Methylphenoxy)-N-[(4-methyl-1-prop-2-enoylpiperidin-4-yl)methyl]butanamide](/img/structure/B2567720.png)

![6-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2567724.png)

![3-methyl-8-{4-[(2-methylphenyl)methyl]piperazin-1-yl}-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2567726.png)

![1-[2-[(2-Tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)amino]-2-oxoacetyl]piperidine-4-carboxamide](/img/structure/B2567730.png)

![N-[2-Hydroxy-2-(2-methylphenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2567732.png)